N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide, also known as QCT (CAS No. 714284-14-7), is a synthetic compound characterized by its complex structure that includes a quinoxaline moiety, a thiophene ring, and a sulfonamide group. With a molecular formula of C18H13ClN4O2S2 and a molecular weight of 416.9 g/mol, this compound appears as a yellow to orange crystalline powder with a melting point between 226°C and 229°C . Its unique structure contributes to its stability and potential therapeutic applications.
QCT has demonstrated promising biological activities, particularly as an inhibitor of phosphatidylinositol 3-kinase (PI3K), an enzyme involved in various cellular processes such as growth, proliferation, and survival. This inhibition is significant in the context of cancer research, as PI3K pathways are often dysregulated in malignancies including ovarian and breast cancers . Additionally, QCT has shown potential in treating inflammatory diseases and viral infections due to its low toxicity profile and good safety margins in preliminary studies .
The synthesis of N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide can be accomplished through several methods:
Analytical methods such as Nuclear Magnetic Resonance (NMR), Fourier-transform infrared spectroscopy (FT-IR), and mass spectrometry are employed to confirm the identity and purity of the synthesized compound .
N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide has several potential applications:
Interaction studies involving QCT have primarily focused on its mechanism of action as a PI3K inhibitor. These studies explore how QCT affects downstream signaling pathways critical for cell survival and proliferation. Additionally, research into its interactions with other molecular targets may reveal synergistic effects when combined with existing therapies .
Several compounds share structural similarities with N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide, including:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(3-aminoquinoxalin-2-yl)-sulfonamide | Quinoxaline core, sulfonamide group | PI3K inhibition |
| N-{3-[2-(ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide | Ethoxy substitution on phenyl ring | Anticancer properties |
| N-(4-aminoquinazolin-2-yl)-sulfonamide | Quinoxaline replaced by quinazoline | Potential anti-inflammatory effects |
The uniqueness of N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide lies in its specific combination of structural features that enhance its lipophilicity and biological activity against PI3K-related pathways while maintaining low toxicity levels .